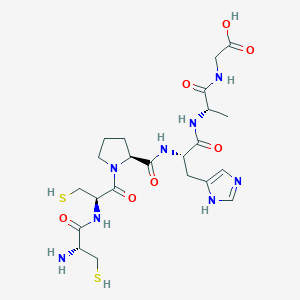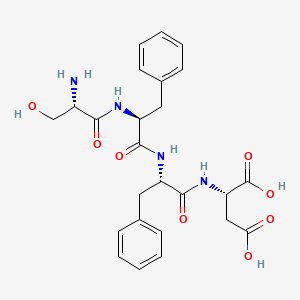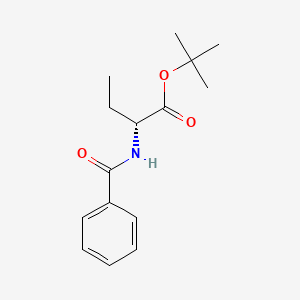![molecular formula C18H14O5 B14182095 Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate CAS No. 920979-18-6](/img/structure/B14182095.png)
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate is an organic compound with a complex structure that includes a benzofuran ring, a hydroxybenzoyl group, and a methyl ester
Méthodes De Préparation
The synthesis of Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoyl chloride with 2-benzofuran-1-ylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.
Applications De Recherche Scientifique
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxybenzoyl group is crucial for its activity, as it can form hydrogen bonds with target proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate can be compared with similar compounds such as:
Methyl 4-hydroxyphenylacetate: This compound has a simpler structure and is used in similar applications but lacks the benzofuran ring.
Methyl 3,4-dihydroxybenzoate: This compound has two hydroxy groups and is known for its antioxidant properties.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: This compound has additional methyl groups and is used in different synthetic applications.
The uniqueness of this compound lies in its benzofuran ring, which imparts specific chemical properties and potential biological activities not found in simpler analogs.
Propriétés
Numéro CAS |
920979-18-6 |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
methyl 2-[3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate |
InChI |
InChI=1S/C18H14O5/c1-22-16(20)10-15-13-4-2-3-5-14(13)18(23-15)17(21)11-6-8-12(19)9-7-11/h2-9,19H,10H2,1H3 |
Clé InChI |
GWTNPVCZTYEABC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C2C=CC=CC2=C(O1)C(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate](/img/structure/B14182016.png)
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)


![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)

![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)


![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)

![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
